RX-P 792
Description
Historical Trajectories and Genesis of RX-P 792 Investigation
The genesis of this compound is situated within the RX-04 program at Rib-X Pharmaceuticals. This program was specifically designed to develop a new series of anti-infective compounds nih.gov. This compound was identified as one of several novel compounds synthesized as part of this initiative nih.gov. These compounds, classified as pyrrolocytosines, were engineered to target bacterial ribosomes at sites distinct from those bound by existing antibiotics nih.gov. This approach aimed to circumvent established mechanisms of resistance and provide efficacy against resistant bacterial strains nih.gov. Other compounds developed under the RX-04 program include RX-P763, RX-P766, RX-P770, RX-P793, and RX-P808 nih.gov.
Scope and Significance of this compound within Chemical Sciences
The significance of this compound within chemical sciences lies in its representation of a class of novel anti-infective agents with a unique mechanism of action. By binding to the P-loop of the large ribosomal subunit, this compound and related pyrrolocytosines inhibit bacterial translation through stabilizing a distorted mode of P-tRNA binding nih.gov. This mechanism is distinct from that of many currently utilized antibiotics nih.gov. The development and investigation of compounds like this compound are crucial in the face of increasing multidrug resistance among bacterial pathogens, offering potential new avenues for therapeutic intervention nih.gov. Initial research has explored its activity against challenging Gram-negative bacteria such as Pseudomonas aeruginosa nih.gov.
Content Inclusions: Detailed Research Findings
In vitro studies have evaluated the activity of this compound against a collection of highly resistant Pseudomonas aeruginosa isolates nih.gov. These studies demonstrated that this compound possessed in vitro activity against P. aeruginosa nih.gov. The minimum inhibitory concentration (MIC) values were determined for this compound and other compounds from the RX-04 program against these isolates nih.gov.
The modal MIC for this compound against the tested P. aeruginosa isolates was reported as 16 µg/ml, with a range of 4 to 64 µg/ml nih.gov. When considering multidrug-resistant isolates, the MIC50 value for this compound changed by a 1-fold dilution from 2 to 4 µg/ml, while the MIC profiles of some other compounds in the program remained unchanged nih.gov. Six specific isolates contributed to all MICs that were ≥16 µg/ml for the novel compounds, including this compound nih.gov.
The MIC distributions for this compound were observed to be similar to those of several other compounds from the RX-04 program, including RX-P763, RX-P766, RX-P793, and RX-P808 nih.gov. RX-P770 appeared to be slightly less potent based on its MIC distribution nih.gov.
Data Table
| Compound | Modal MIC (µg/ml) against P. aeruginosa Isolates nih.gov | Range of MICs (µg/ml) against P. aeruginosa Isolates nih.gov |
| RX-P 763 | 16 | 4 to 32 |
| RX-P 766 | 8 | 4 to 16 |
| RX-P 770 | 16 | 8 to 16 |
| This compound | 16 | 4 to 64 |
| RX-P 793 | 4 | 4 to 16 |
| RX-P 808 | 8 | 4 to 16 |
Structure
3D Structure
Properties
Molecular Formula |
C22H20ClFN4O |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
6-[5-(4-aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C22H20ClFN4O/c23-18-11-14(6-4-5-9-25)10-17(20(18)24)19-12-15-13-28(16-7-2-1-3-8-16)22(29)27-21(15)26-19/h1-3,7-8,10-13H,4-6,9,25H2,(H,26,27,29) |
InChI Key |
OOHXEQMDQJROCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(NC3=NC2=O)C4=C(C(=CC(=C4)CCCCN)Cl)F |
Origin of Product |
United States |
Advanced Structural Aspects and Molecular Design Principles of Rx P 792
Elucidation of Conformational Landscapes and Stereochemical Features
The chemical structure of RXP 407 is Ac-Asp-(L)Pheψ(PO₂-CH₂)(L)Ala-Ala-NH₂. nih.gov As a phosphinic peptide, it incorporates a non-hydrolyzable phosphinic acid transition-state analogue of a peptide bond. The stereochemistry of the amino acid residues is crucial for its activity, with the (L) configuration at the Phenylalanine and Alanine residues being specified.
Functional Group Interplay and Their Influence on Molecular Properties
The molecular properties and selective inhibitory activity of RXP 407 are a direct result of the interplay between its distinct functional groups:
N-acetyl Group: The acetylation of the N-terminal aspartic acid residue is a critical feature for its selectivity. This group contributes to the repulsive interaction with the C-terminal active site of ACE, while being well-tolerated by the N-terminal active site. nih.gov
Aspartic Acid Side Chain: The carboxylic acid side chain of the aspartic acid residue in the P₂ position also plays a significant role in the N-domain selectivity of RXP 407. nih.gov
Phosphinic Acid Group: This zinc-binding group is central to the inhibitory activity of RXP 407. It chelates the zinc ion in the active site of ACE, mimicking the tetrahedral transition state of peptide cleavage and leading to potent inhibition.
C-terminal Amide: The presence of a carboxamide group at the C-terminus, instead of a more traditional carboxylic acid, is a key determinant of its N-domain selectivity. nih.gov This modification is thought to reduce interactions with residues in the C-domain active site that typically bind the C-terminal carboxylate of substrates.
| Functional Group | Role in Molecular Properties |
| N-acetyl Group | Contributes to N-domain selectivity by creating repulsive interactions with the C-domain active site. |
| Aspartic Acid Side Chain | Enhances selectivity for the N-domain of ACE. |
| Phosphinic Acid Group | Acts as a transition-state analogue and zinc-binding moiety, leading to potent inhibition. |
| C-terminal Amide | Crucial for N-domain selectivity by avoiding unfavorable interactions within the C-domain active site. |
Principles of Ligand-Receptor Recognition and Binding Site Architectures Pertaining to RXP 407
RXP 407 achieves its high affinity and selectivity for the N-domain of ACE through specific interactions with the enzyme's active site. The crystal structure of an ACE homologue from Drosophila melanogaster (AnCE) in complex with RXP 407 (PDB ID: 2X97) provides detailed insights into these interactions. rcsb.org
The binding of RXP 407 extends into the S₂, S₁, S₁', and S₂' subsites of the ACE active site. nih.gov This is a more extensive interaction compared to many classical ACE inhibitors. nih.gov
Key Interactions in the ACE N-domain Active Site:
| Subsite | Interacting Residue of RXP 407 | Nature of Interaction |
| S₂ | Aspartic Acid | The side chain of the aspartic acid residue forms favorable interactions within the S₂ subsite. |
| S₁ | Phenylalanine | The phenyl ring of the phenylalanine residue occupies the hydrophobic S₁ pocket. |
| S₁' | Alanine | The methyl group of the first alanine residue fits into the S₁' subsite. |
| S₂' | Alanine | The second alanine residue interacts with the S₂' subsite. |
The phosphinate group directly coordinates with the catalytic zinc ion, while the surrounding amino acid residues of the enzyme form a network of hydrogen bonds and van der Waals interactions with the inhibitor. The selectivity of RXP 407 arises from subtle differences in the amino acid composition and conformation of the active sites between the N- and C-domains of ACE. The structural features of RXP 407, particularly the N-acetyl group and the C-terminal amide, are better accommodated by the N-domain's binding pocket. nih.gov
Isomeric Considerations and Their Mechanistic Implications for RXP 407 Derivatives
While specific studies on isomers of RXP 407 are not extensively detailed in the public domain, the principles of stereochemistry in peptide-protein interactions are well-established and directly applicable. The defined (L)-stereochemistry of the amino acid components of RXP 407 is critical for its biological activity.
Any alteration in the stereochemistry, for instance, the use of a (D)-amino acid at any of the positions, would drastically alter the three-dimensional arrangement of the side chains. This would likely lead to a significant loss of binding affinity due to:
Steric Clashes: The incorrectly oriented side chains could clash with the residues of the ACE active site.
Loss of Key Interactions: The precise positioning of functional groups for optimal hydrogen bonding, hydrophobic interactions, and zinc chelation would be disrupted.
The mechanistic implication of such isomeric changes would be a dramatic reduction or complete loss of inhibitory potency. The design of potent peptide-based inhibitors like RXP 407 relies heavily on the precise stereochemical arrangement of its constituent parts to achieve a complementary fit with the chiral environment of the enzyme's active site. Therefore, the synthesis of RXP 407 and its derivatives requires strict stereocontrol to ensure the desired biological activity.
Synthetic Strategies and Chemical Transformations Involving Rx P 792
Biocatalytic Pathways in the Synthesis of RX-P 792 or Related Structures Information on the use of biocatalytic pathways in the synthesis of this compound or related pyrrolocytosine structures was not found in the reviewed literature. Biocatalysis offers an alternative to traditional chemical synthesis, utilizing enzymes or microorganisms to effect chemical transformations, often with high selectivity and under milder conditions.
Based on a thorough search of available scientific and chemical databases, the compound designated as “this compound” does not appear to be a recognized or documented chemical entity. Consequently, there is no scientific literature or research data available to generate an article on its "Mechanistic Dissection of this compound Interactions within Biological Systems."
The search results did not yield any information corresponding to a molecule with this specific identifier. Therefore, it is not possible to provide details regarding its molecular recognition, binding kinetics, cellular responses, or any of the other specific subsections requested in the user's outline.
It is possible that "this compound" may be an internal, proprietary, or hypothetical designation not in the public domain, or it may be a mistyped or incorrect identifier. Without a valid chemical structure or recognized name, a scientifically accurate and informative article cannot be produced.
Mechanistic Dissection of Rx P 792 Interactions Within Biological Systems
Cellular Responses and Signal Transduction Pathways Influenced by RX-P 792
Impact on Gene Expression and Transcriptional Regulation
No information is available regarding the effects of this compound on gene expression or its mechanisms of transcriptional regulation.
Biophysical Mechanisms of Action of this compound as a Probe Molecule
There is no available data on the biophysical mechanisms of action of this compound.
Relaxivity Mechanisms in Magnetic Resonance Imaging Applications (e.g., Water Exchange, Paramagnetic Centers)
No studies describing the relaxivity mechanisms of this compound for MRI applications have been found.
Optical Properties and Spectroscopic Signatures
The optical properties and spectroscopic signatures of this compound are not documented in available scientific resources.
Interfacial Interactions and Colloidal Behavior in Biological Milieu
There is no information on the interfacial interactions or colloidal behavior of this compound within biological systems.
Theoretical and Computational Chemistry Approaches to Rx P 792
Quantum Chemical Calculations of Electronic Structure and Reactivity of RX-P 792
Quantum chemical calculations are fundamental for understanding the electronic structure of a molecule, which in turn dictates its reactivity and properties. Methods based on quantum mechanics, such as ab initio methods and Density Functional Theory (DFT), would be applied to this compound. These calculations can determine the molecule's ground state energy, molecular orbitals (e.g., HOMO and LUMO), charge distribution, dipole moment, and vibrational frequencies. diva-portal.orgusc.edu Analyzing the frontier molecular orbitals (HOMO and LUMO) can provide initial insights into potential reaction sites and reactivity trends. diva-portal.org Transition state calculations could be employed to explore possible reaction pathways and determine activation energies, offering a theoretical basis for understanding how this compound might participate in chemical transformations. rsc.org While the specific results of such calculations for this compound are not available in the consulted literature, these methods are routinely used to predict and interpret the electronic behavior and reactivity of chemical compounds. uchicago.edubnujournal.comtcpunilu.comkit.eduunamur.be
Molecular Dynamics Simulations of this compound in Complex Environments
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. wustl.edufrontiersin.orgnih.gov For this compound, MD simulations would be invaluable for studying its behavior in various complex environments, such as in solution, within a lipid bilayer, or in the binding site of a target protein. nih.govmdpi.comnih.govnih.gov These simulations can provide information on the molecule's conformational flexibility, diffusion rates, and interactions with solvent molecules or surrounding biological structures. nih.gov By simulating the dynamic evolution of this compound in a given environment, researchers can gain insights into its stability, how it samples different conformations, and how it might interact with potential binding partners. nih.govmdpi.com Although specific MD simulation data for this compound were not found, this method is widely applied to understand the dynamic behavior of molecules in realistic conditions. wustl.edufrontiersin.orgnih.govmdpi.comnih.govnih.gov
Structure-Activity Relationship (SAR) Studies and Predictive Modeling of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological or chemical activity. researchgate.netgardp.orgpharmacologymentor.comdrugdesign.orgblogspot.com If this compound is part of a series of related compounds with measured activities, computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR), would be applied. researchgate.netpharmacologymentor.com These methods involve calculating molecular descriptors (physicochemical, topological, electronic properties, etc.) for this compound and its analogues and building mathematical models that relate these descriptors to the observed activity. researchgate.netpharmacologymentor.com Such models can help identify the key structural features responsible for the activity and predict the activity of new, untested analogues of this compound. gardp.orgpharmacologymentor.comdrugdesign.orgblogspot.com While no specific SAR studies on this compound and its analogues were identified in the search results, these computational techniques are standard practice in lead optimization and the design of new compounds with improved properties. gardp.orgpharmacologymentor.comdrugdesign.orgblogspot.com
In Silico Screening and Virtual Ligand Design for Novel this compound Derivatives
In silico screening, also known as virtual screening, involves computationally evaluating large libraries of chemical compounds to identify potential hits based on their likelihood of binding to a target or possessing desired properties. nih.govsygnaturediscovery.commdpi.commdpi.com For this compound, if a biological target is known, structure-based virtual screening methods like molecular docking could be used to screen databases of compounds for those that are predicted to bind to the same target site as this compound. nih.govnih.govsygnaturediscovery.commdpi.comgoogle.com Ligand-based virtual screening, on the other hand, would involve searching for molecules that are similar to this compound in terms of chemical structure or pharmacophore features, without requiring knowledge of the target structure. nih.govsygnaturediscovery.commdpi.commdpi.com Virtual ligand design approaches could also be employed to design novel derivatives of this compound with potentially enhanced properties. nih.govmdpi.com Although specific in silico screening campaigns or virtual design efforts centered on this compound were not found in the public domain, these computational strategies are widely used in the early stages of drug discovery and chemical optimization. nih.govnih.govsygnaturediscovery.commdpi.commdpi.com
Spectroscopic Property Predictions and Validation for this compound
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, quantum chemical calculations could be used to predict its Infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov Predicting vibrational spectra (IR and Raman) involves calculating the normal modes of vibration and their corresponding frequencies and intensities. Predicting electronic spectra (UV-Vis) involves calculating the energies and intensities of electronic transitions. Predicting NMR spectra involves calculating chemical shifts and coupling constants. Comparing these predicted spectra with experimentally obtained spectra for this compound would be a crucial step in validating the computational models and the optimized molecular structures. mdpi.comnih.gov While specific predicted or validated spectroscopic data for this compound were not identified in the search results, this computational approach is essential for the characterization and identification of chemical compounds. mdpi.comnih.gov
Application of Rx P 792 As a Research Tool and Chemical Probe
Utilization of RX-P 792 in Advanced Imaging Techniques for Biological System Characterization (e.g., Tumor Perfusion Monitoring)
A compound identified as P792 has been evaluated as a rapid-clearance blood-pool agent for magnetic resonance imaging (MRI) nih.gov. Its physicochemical properties, including a mean diameter of 50.5 Å and an r1 relaxivity of 29 L x mmol(-1) x s(-1) at 60 MHz, are consistent with its potential as an MRI contrast agent nih.gov. The stability of its gadolinium complex has been reported as excellent nih.gov.
P792 has been employed in dynamic contrast-enhanced MRI (DCE MRI) to estimate tumor perfusion and tracer penetration in research settings, such as studies involving tumor-bearing mice treated with anti-angiogenic agents like SU5416 ismrm.org. DCE MRI using P792 allowed for a pharmacokinetic analysis, utilizing a bicompartmental model to extract parameters such as plasma volume fraction and transcapillary flux ismrm.org. This application highlights the use of P792 as a tool to characterize the vascular dynamics within tumors, which is crucial for understanding tumor biology and evaluating the effects of therapies aimed at the tumor vasculature ismrm.orgradiologykey.comresearchgate.netjst.go.jpradiopaedia.org.
Data from studies using P792 as an MRI contrast agent include its relaxivity properties at different magnetic fields and its molecular dimensions, which are key characteristics for evaluating its performance in imaging. nih.gov
| Property | Value | Condition | Source |
| r1 Relaxivity | 29 L x mmol(-1) x s(-1) | 60 MHz, water | nih.gov |
| Mean Diameter | 50.5 Å | Not specified | nih.gov |
| Gadolinium Complex Stability | Excellent | Transmetallation | nih.gov |
Employment of this compound to Elucidate Fundamental Biological Processes (e.g., Cellular Transport, Metabolic Pathways)
A different compound, referred to as RX-P792, has been investigated for its activity against resistant bacterial strains, specifically Pseudomonas aeruginosa asm.org. RX-P792 is described as one of a series of novel compounds, the pyrrolocytosines, developed to target the large subunit of the bacterial ribosome asm.org. These compounds inhibit translation by stabilizing a distorted mode of P-tRNA binding, a mechanism distinct from other antibiotics in clinical use asm.org.
The study of compounds like RX-P792 provides insights into fundamental biological processes such as protein synthesis (translation) in bacteria and the mechanisms of antibiotic resistance asm.org. By targeting specific components of the cellular machinery, chemical probes and research tools can help elucidate the roles and vulnerabilities of these components in biological pathways eubopen.orgpromega.caicr.ac.uknih.gov. While the search results focus on the antimicrobial activity of RX-P792, its mechanism of action on the ribosome directly relates to understanding cellular transport (of tRNA) and metabolic pathways (protein synthesis is a core metabolic process) asm.orgpressbooks.pubfrontiersin.orgbyjus.commdpi.comnih.gov.
In vitro studies have evaluated the activity of RX-P792 against resistant P. aeruginosa isolates, reporting minimum inhibitory concentration (MIC) values. asm.org
| Compound | MIC90 (μg/ml) | Range (μg/ml) | Target | Organism | Source |
| RX-P792 | 4 to 8 | 0.5 to 64 | Large ribosomal subunit | Pseudomonas aeruginosa | asm.org |
These findings demonstrate the use of RX-P792 as a tool to probe the function of the bacterial ribosome and its role in bacterial survival and resistance. asm.org
Development of Affinity Probes and Biosensors Based on this compound
Based on the available search results, there is no specific information detailing the development of affinity probes or biosensors directly based on either the MRI contrast agent P792 or the antibiotic candidate RX-P792.
However, the principles behind affinity probes and biosensors involve utilizing the specific binding interactions between a molecule and its target to detect or quantify the target or study the binding event itself researchgate.netresearchgate.netmdpi.comacs.org. Given that RX-P792 has a defined target (the bacterial ribosome) asm.org, it is theoretically possible that its affinity for this target could be leveraged to develop affinity probes to study ribosomal distribution or activity, or potentially biosensors for detecting the presence of the ribosome or monitoring translational processes. Similarly, the binding properties of P792 as a blood-pool agent nih.gov could potentially be explored for developing probes or sensors related to vascular components, although this is not described in the provided search results.
General research in this area involves immobilizing a recognition element (like an antibody, aptamer, or in theory, a molecule with specific target affinity like RX-P792) onto a transducer surface to detect the binding of the target molecule researchgate.netresearchgate.netmdpi.comacs.orgmdpi.com.
Future Directions and Emerging Research Avenues for Rx P 792
Exploration of Undiscovered Mechanistic Pathways
The primary known mechanism of action for RX-P 792 involves inhibiting bacterial translation through interaction with the large ribosomal subunit. nih.govasm.org Future research could delve deeper into the precise molecular interactions between this compound and the ribosomal components, potentially at higher structural resolution using techniques like cryo-electron microscopy or X-ray crystallography. This could reveal subtle binding nuances that contribute to its activity against resistant strains.
Furthermore, exploring potential secondary or off-target effects within bacterial cells could provide a more comprehensive understanding of its biological activity. While its main target is the ribosome, investigating its influence on other cellular processes or pathways could uncover additional mechanisms contributing to its antibacterial efficacy or potential for resistance development. Research into how bacteria develop resistance to ribosomal inhibitors is an ongoing area asm.org, and future studies could specifically investigate resistance mechanisms that might emerge against this compound, potentially involving efflux pumps, target modification, or enzymatic inactivation. asm.org Integrating mechanistic evidence from new approach methodologies could help characterize trends in shared modes of action and resistance researchgate.net.
Integration of this compound Research with Systems Biology Approaches
Systems biology approaches, which aim to understand biological systems as a whole through the integration of large-scale datasets and computational modeling, offer valuable tools for advancing this compound research. fit.edunih.govnih.gov Future studies could utilize systems biology to model the complex interactions of this compound within the bacterial cellular network. This could involve developing computational models to predict its pharmacokinetic and pharmacodynamic behavior within bacteria, analyzing its impact on global gene expression and protein synthesis profiles, and simulating the emergence and spread of resistance.
Integrating transcriptomics, proteomics, and metabolomics data from this compound-treated bacteria could provide a holistic view of the cellular response and identify potential biomarkers of susceptibility or resistance. nih.gov Furthermore, systems biology could be employed to study the impact of this compound on bacterial communities, such as those involved in infections, to understand potential ecological effects and the dynamics of resistance development within a population. embopress.org
Advancements in Synthetic Accessibility and Scalability for Research Purposes
The synthetic accessibility and scalability of this compound are crucial for facilitating extensive research and potential development. As a pyrrolocytosine, its synthesis involves specific chemical routes. nih.govnih.govasm.org Future research in this area could focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies for this compound. scielo.brnih.govthieme-connect.com
Exploring alternative synthetic routes or optimizing existing ones could improve yields and reduce the production of impurities, which is essential for generating high-purity material for in-depth biological studies. nih.gov Scalability of the synthesis is also important to provide sufficient quantities of this compound for various research applications, including in vivo studies and the development of analytical standards or chemical probes. rsc.org Advancements in synthetic techniques, such as those involving novel reagents or catalytic methods, could significantly contribute to the accessibility of this compound for the research community. nih.govthieme-connect.com
Development of Advanced Analytical Techniques for this compound Characterization in Complex Biological Matrices
Accurate and sensitive quantification of this compound in complex biological matrices is essential for understanding its behavior in biological systems. resolvemass.caalwsci.comresearchgate.netbiointerfaceresearch.com This includes determining its concentration in bacterial cultures, infected tissues, or other relevant biological samples used in research studies. Future research should focus on developing and validating advanced analytical techniques specifically for this compound.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the characterization and quantification of drug molecules in biological matrices due to their sensitivity and specificity. resolvemass.caalwsci.comresearchgate.netbiointerfaceresearch.commdpi.com Developing optimized LC-MS or LC-MS/MS methods for this compound would enable precise measurement of its concentration, supporting studies on its uptake, distribution, and persistence in bacterial cells or infection sites. biointerfaceresearch.commdpi.com Addressing challenges such as matrix effects and the potential presence of metabolites will be critical for accurate quantification. alwsci.com
Contribution of this compound to the Development of Next-Generation Chemical Probes
Chemical probes are selective small molecules used to perturb biological systems and study protein function. rsc.orgnih.govchemicalprobes.org Given its specific targeting of the bacterial ribosome, this compound or modified versions of it could serve as valuable lead compounds for the development of next-generation chemical probes. rsc.orgnih.gov
These probes could be designed to specifically label or inhibit the bacterial ribosome, allowing researchers to study ribosomal structure, function, and dynamics in living cells with high precision. nih.gov Such probes could be invaluable tools for understanding the intricacies of bacterial protein synthesis, identifying novel targets for antibiotic development, and studying the mechanisms of action of other ribosomal inhibitors. The development of activity-based chemical probes based on the this compound scaffold could enable the identification of specific ribosomal binding sites or interacting proteins. nih.govnih.gov
Compound Information
Below is a table listing the chemical compound mentioned in this article and its corresponding PubChem CID, where available.
| Compound Name | PubChem CID | Notes |
| This compound | Not readily available | A pyrrolocytosine antibiotic targeting the bacterial ribosome. nih.govnih.govasm.org |
Data Tables
Data from in vitro studies on the activity of this compound against Pseudomonas aeruginosa isolates can be presented in tables to illustrate detailed research findings. The following table is based on data regarding the minimum inhibitory concentrations (MICs) of this compound against resistant P. aeruginosa strains. nih.govasm.org
Q & A
Q. How can researchers validate the molecular structure of RX-P 792 during synthesis?
To confirm the molecular structure, employ spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC). Cross-reference spectral data with established databases or prior literature. Ensure synthesis protocols are documented in detail, including reagent purity, reaction conditions, and purification steps. Reproducibility is critical; follow guidelines for experimental reporting to allow independent verification .
Example analytical workflow:
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | 500 MHz, DMSO-d6 | Confirm proton/carbon environments |
| HPLC | C18 column, 1.0 mL/min flow | Assess purity (>98%) |
| Mass Spectrometry | ESI+, m/z range 100–1000 | Verify molecular weight |
Q. What experimental design considerations are essential for initial characterization of this compound?
Use a factorial design to test variables like temperature, solvent polarity, and catalyst loading. Include control groups (e.g., reaction without catalyst) and triplicate trials to assess variability. Document raw data and statistical analyses (e.g., ANOVA) to identify significant factors .
Q. How should researchers address discrepancies in this compound’s physicochemical properties across studies?
Replicate experiments using standardized protocols (e.g., IUPAC guidelines). Compare environmental conditions (humidity, storage) and instrumentation calibration. Apply meta-analysis frameworks to reconcile differences, prioritizing studies with transparent methodologies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s biological activity data across cell lines?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental contexts. For example:
Q. How can researchers optimize this compound’s stability under physiological conditions?
Design accelerated stability studies with stressors (pH, temperature, light). Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Validate findings using in vitro models mimicking target biological environments .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
Use non-parametric models (e.g., Hill equation) or machine learning algorithms (random forests) to capture complex interactions. Address heteroscedasticity with weighted regression and report confidence intervals for EC50 values .
Methodological Guidelines
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets and code repositories alongside publications .
- Peer Review Preparation : Structure manuscripts to highlight hypothesis-testing frameworks, limitations, and cross-disciplinary implications. Use the PICO framework (Population, Intervention, Comparison, Outcome) to clarify research objectives .
- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias. Follow journal-specific guidelines for supplementary materials (e.g., spectral libraries, crystallographic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
